molecular formula C14H19NO3 B1325810 2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid CAS No. 951892-95-8

2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid

Cat. No. B1325810
M. Wt: 249.3 g/mol
InChI Key: ZGJODSNYZLJFOV-UHFFFAOYSA-N
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Description

The compound “2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid” is an organic compound containing a carboxylic acid group (-COOH), a ketone group (C=O), and a dimethylamino group (N(CH3)2) attached to a phenyl ring .


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. In this case, the carboxylic acid and ketone groups are likely to be reactive . They can undergo various reactions such as reduction, oxidation, and condensation.

Scientific Research Applications

Chemistry and Biochemistry of Related Compounds

Betalains, which include pigments like betalamic acid, show a variety of structural forms and possess significant bioactive properties. These compounds serve as chemosystematic markers in certain plant families and have potential applications in food coloring and pharmaceuticals due to their safety and health benefits (Khan & Giridhar, 2015).

Anticancer Potential

Cinnamic acid derivatives, sharing a core structure with the compound of interest, have been extensively studied for their anticancer properties. The research emphasizes the potential of these compounds in medicinal research as traditional and synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Pharmacological Review of Related Compounds

Chlorogenic Acid (CGA), a phenolic compound, has been identified for its wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. It highlights the potential pharmacological applications of phenolic compounds in managing various health disorders (Naveed et al., 2018).

Organic Uremic Retention Solutes

Research on organic uremic retention solutes, including a wide range of compounds with potential toxicities, underscores the complex interplay between various biological systems and the high morbidity associated with chronic kidney disease. This research has implications for understanding the toxicological profile of various organic compounds, including 2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid (Vanholder et al., 2018).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) have been utilized for the degradation of acetaminophen, leading to various by-products. This research into AOPs and their effectiveness in breaking down complex organic compounds could be relevant for understanding the degradation pathways of similar compounds like 2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid (Qutob et al., 2022).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Compounds containing a dimethylamino group can be irritants and should be handled with care .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, compounds with similar functional groups have been studied for their potential use in organic synthesis, medicinal chemistry, and materials science .

properties

IUPAC Name

4-[3-(dimethylamino)phenyl]-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,13(17)18)9-12(16)10-6-5-7-11(8-10)15(3)4/h5-8H,9H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJODSNYZLJFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC(=CC=C1)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199664
Record name 3-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid

CAS RN

951892-95-8
Record name 3-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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